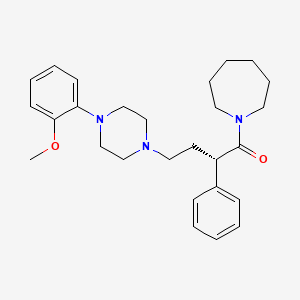
3M2M8Awu8T
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-RWAY involves several steps, including the formation of key intermediates and the final coupling reactions. The general methods of preparation for organometallic compounds, such as metal-carbon bond formation reactions, metal displacement, metathesis, and hydrometallation, can be applied . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of (-)-RWAY may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(-)-RWAY undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (-)-RWAY is used as a chiral building block for the synthesis of complex molecules. Its stereochemical properties make it valuable for studying enantioselective reactions and developing new synthetic methodologies.
Biology
In biological research, (-)-RWAY is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to study molecular recognition and binding events.
Medicine
In medicine, (-)-RWAY is explored for its pharmacological properties. It may act on specific molecular targets, such as receptors or enzymes, to modulate biological pathways and exert therapeutic effects.
Industry
In the industrial sector, (-)-RWAY is utilized in the development of new materials and chemical processes. Its unique chemical properties enable the creation of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of (-)-RWAY involves its interaction with molecular targets, such as receptors or enzymes. The compound binds to these targets, inducing conformational changes and modulating their activity. This interaction can trigger downstream signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (-)-RWAY include other chiral molecules with similar stereochemical properties. Examples include:
- (-)-Epicatechin
- (-)-Menthol
- (-)-Nicotine
Uniqueness
What sets (-)-RWAY apart from these similar compounds is its specific molecular structure and unique stereochemistry. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
142685-19-6 |
|---|---|
Molecular Formula |
C27H37N3O2 |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
(2S)-1-(azepan-1-yl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylbutan-1-one |
InChI |
InChI=1S/C27H37N3O2/c1-32-26-14-8-7-13-25(26)29-21-19-28(20-22-29)18-15-24(23-11-5-4-6-12-23)27(31)30-16-9-2-3-10-17-30/h4-8,11-14,24H,2-3,9-10,15-22H2,1H3/t24-/m0/s1 |
InChI Key |
JUAVWMUCGPXXJV-DEOSSOPVSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC[C@@H](C3=CC=CC=C3)C(=O)N4CCCCCC4 |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(C3=CC=CC=C3)C(=O)N4CCCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















